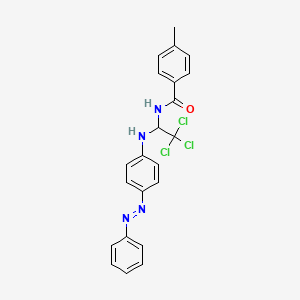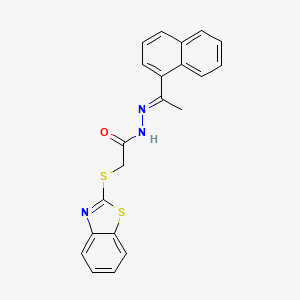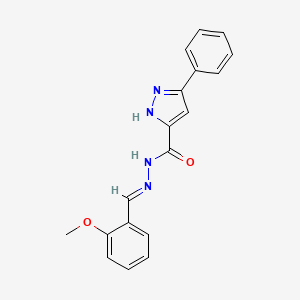![molecular formula C13H16Cl4NO4P B11987368 Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a complex organic compound with the molecular formula C13H16Cl4NO4P It is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a chlorobenzoyl amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate typically involves multiple steps. One common method starts with the reaction of diethyl phosphite with trichloroacetaldehyde to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or the chlorobenzoyl amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism by which diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, such as enzymes or receptors. The trichloromethyl group and the phosphonate moiety are likely involved in these interactions, potentially affecting biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate: This compound has a similar structure but with a vinyl group instead of a trichloromethyl group.
Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate: Another related compound with a thiophene ring and carboxylate groups.
Uniqueness
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is unique due to its combination of a trichloromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
属性
分子式 |
C13H16Cl4NO4P |
|---|---|
分子量 |
423.0 g/mol |
IUPAC 名称 |
2-chloro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl4NO4P/c1-3-21-23(20,22-4-2)12(13(15,16)17)18-11(19)9-7-5-6-8-10(9)14/h5-8,12H,3-4H2,1-2H3,(H,18,19) |
InChI 键 |
MXNZIWHLOZJVBM-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)



![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)

![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)
